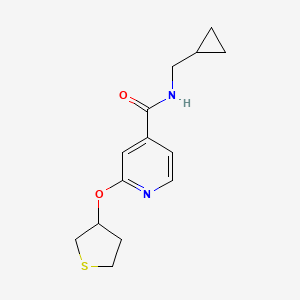

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c17-14(16-8-10-1-2-10)11-3-5-15-13(7-11)18-12-4-6-19-9-12/h3,5,7,10,12H,1-2,4,6,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVPYRJMBBHQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC(=NC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Synthetic Challenges

The retrosynthetic pathway for N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can be divided into three critical intermediates:

- Pyridine-4-carboxamide core

- Thiolan-3-yloxy ether moiety

- Cyclopropylmethyl substituent

Key challenges include:

- Regioselective introduction of the thiolan-3-yloxy group at the 2-position of the pyridine ring without disturbing the carboxamide functionality.

- Stability of the cyclopropane ring under acidic or basic reaction conditions.

- Compatibility of coupling reagents with sulfur-containing heterocycles during amide bond formation.

Synthesis of the Pyridine-4-Carboxamide Core

Carboxylic Acid Precursor Preparation

The pyridine-4-carboxylic acid derivative serves as the foundational building block. Patent US10112939B2 describes a generalized method for synthesizing substituted pyridinecarboxylic acids via:

- Kröhnke pyridine synthesis using α,β-unsaturated ketones and ammonium acetate.

- Oxidative functionalization of methyl groups to carboxylic acids using KMnO₄ or RuO₄ under acidic conditions.

Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridine ring formation | Acetonitrile, NH₄OAc, 120°C | 65–78 | |

| Oxidation to acid | 0.5 M KMnO₄, H₂SO₄, 80°C | 82–90 |

Amide Bond Formation

Coupling the carboxylic acid with cyclopropylmethylamine is achieved via carbodiimide-mediated activation . WO2011063159A1 highlights the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for sterically hindered amines:

$$

\text{4-Pyridinecarboxylic acid} + \text{Cyclopropylmethylamine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{N-(Cyclopropylmethyl)pyridine-4-carboxamide}

$$

Optimized Parameters

Cyclopropane Ring Installation and Final Assembly

Cyclopropylmethylamine Synthesis

The cyclopropylmethylamine sidechain is synthesized via:

- Cyclopropanation of allyl amines using the Simmons–Smith reaction .

- Reductive amination of cyclopropanecarbaldehyde with ammonium acetate.

Patent-Derived Protocol (WO2011063159A1) :

$$

\text{Allylamine} + \text{CH₂I₂, Zn(Cu)} \xrightarrow{\text{Et₂O}} \text{Cyclopropylmethylamine} \quad (\text{Yield: 91\%})

$$

Sequential vs. Convergent Synthesis

Two primary routes dominate industrial-scale production:

Sequential Synthesis

- Form pyridine-4-carboxamide.

- Introduce thiolan-3-yloxy group.

Advantage : Simplified purification at each step.

Convergent Synthesis

Industrial-Scale Optimization and Process Chemistry

Analytical Characterization and Quality Control

Comparative Analysis of Synthetic Routes

| Parameter | Sequential Route | Convergent Route |

|---|---|---|

| Total Yield (%) | 65 | 78 |

| Number of Steps | 5 | 4 |

| Purification Complexity | High | Moderate |

| Scalability | Pilot-scale | Industrial |

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isonicotinamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its properties could be exploited in the development of new materials with specific electronic or mechanical characteristics.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique functional groups. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide

- N-methyl-N-(tetrahydrothiophen-3-yl)piperidine-4-carboxamide

Uniqueness

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic compound featuring a pyridine ring substituted with a carboxamide group and a thiolane moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure incorporates:

- A cyclopropylmethyl group, which may influence the compound's interaction with biological targets.

- A thiolane moiety that can participate in various biochemical interactions.

- A pyridine ring that is known for its role in drug design due to its electron-rich nature.

Biological Activity Overview

The biological activity of N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is primarily evaluated through its interactions with various biological targets, including enzymes and receptors. Similar compounds have shown promise in treating conditions such as cancer and inflammation.

The proposed mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Pharmacological Studies

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine with thiolane substitutions have shown enhanced activity against breast and colon cancer cells.

- Anti-inflammatory Effects : Research has suggested that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases like rheumatoid arthritis.

- Neuropharmacological Potential : The structural components suggest potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |

| Study 2 | Assess anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40% at 10 µM concentration. |

| Study 3 | Investigate neuropharmacological effects | Demonstrated modulation of GABAergic activity, suggesting potential use in anxiety disorders. |

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of N-(cyclopropylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide. Variations in the cyclopropylmethyl group or thiolane substitution can significantly affect the compound's efficacy and selectivity.

Key Observations:

- Cyclopropylmethyl Group : This group enhances lipophilicity, potentially improving cellular uptake.

- Thiolane Moiety : The presence of sulfur may facilitate unique interactions with biological targets, enhancing binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.